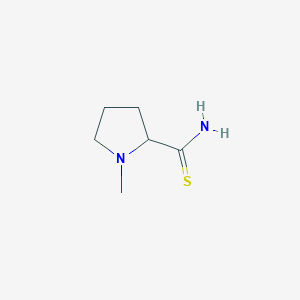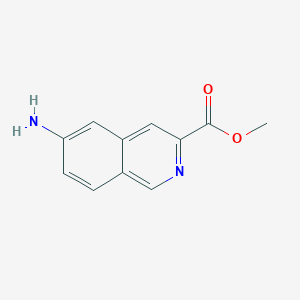
Methyl 6-aminoisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-aminoisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H10N2O2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-aminoisoquinoline-3-carboxylate typically involves the cyclization of aniline derivatives with aldehydes or ketones, followed by further functionalization. One common method starts with the reaction of aniline with a β-ketoester to form a Schiff base, which is then cyclized to produce the isoquinoline core . The reaction conditions often involve acidic media or heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-aminoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
Methyl 6-aminoisoquinoline-3-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 6-aminoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A nitrogen-based heterocyclic compound with similar chemical properties.
Isoquinoline: The parent compound of Methyl 6-aminoisoquinoline-3-carboxylate, with a similar structure but different functional groups.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
methyl 6-aminoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,12H2,1H3 |
Clave InChI |
ZWFRYRMXVLSPSY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C2C=CC(=CC2=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


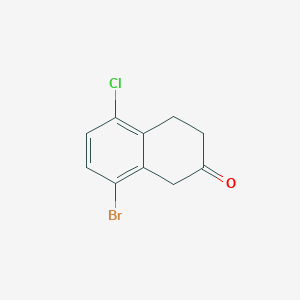
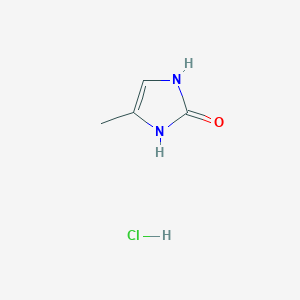
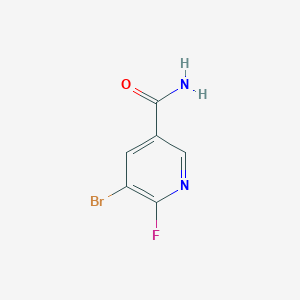
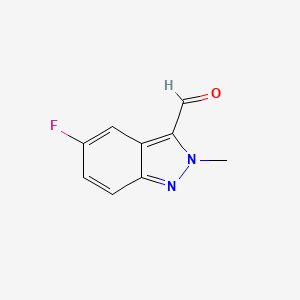

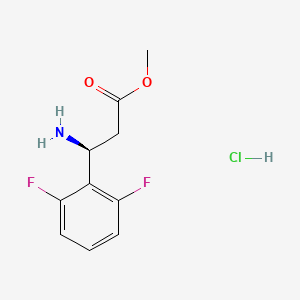
![(E)-[6,6'-Bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13660073.png)
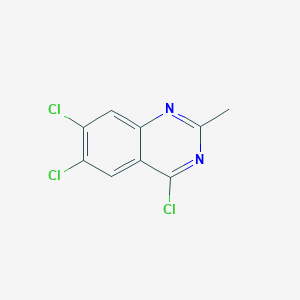
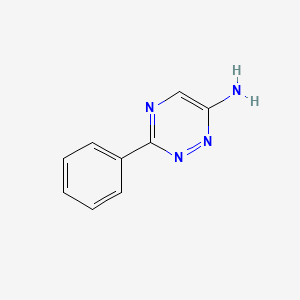


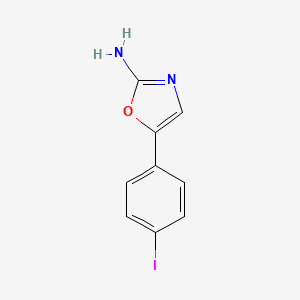
![8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13660102.png)
